molecular formula C25H19ClN4O2 B2509671 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide CAS No. 1251601-00-9

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B2509671
CAS No.: 1251601-00-9
M. Wt: 442.9
InChI Key: USZFQKXJXRKTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide is a synthetic small molecule designed for preclinical research applications. This compound features a piperidine-4-carboxamide core structure, a motif commonly investigated for its potential to interact with various enzymatic and receptor targets. The molecule is further substituted with a cyclopentyl group and a 5-(butyrylamino)pyridin-2-yl moiety, which may influence its bioavailability and binding affinity. Compounds with similar structural features, such as piperidine carboxamides, are frequently explored in chemical biology and drug discovery research for their diverse pharmacological profiles. Researchers are investigating this compound's potential role in cellular signaling pathways. Its high purity makes it suitable for in vitro assays including target validation, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines.

Properties

CAS No.

1251601-00-9

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

USZFQKXJXRKTFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Fragment Synthesis: Pyridine and Piperidine Precursors

The 5-(butyrylamino)pyridin-2-yl subunit can be derived from 5-aminopyridin-2-ol through sequential acylation and functional group interconversion. Butyrylation of the amine group is typically achieved using butyryl chloride in the presence of a base such as triethylamine, yielding the protected pyridine intermediate. Concurrently, the N-cyclopentylpiperidine-4-carboxamide fragment is synthesized via carboxamide formation between piperidine-4-carboxylic acid and cyclopentylamine. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents such as HATU facilitates this transformation.

Stepwise Synthetic Routes

Linear Synthesis via Sequential Coupling

A linear approach involves constructing the piperidine-carboxamide core before introducing the pyridine subunit:

  • Piperidine-4-Carboxylic Acid Activation :
    Piperidine-4-carboxylic acid is converted to its acid chloride using SOCl₂, followed by reaction with cyclopentylamine to form N-cyclopentylpiperidine-4-carboxamide. Yields exceeding 85% are reported under anhydrous conditions.

  • Pyridine Subunit Functionalization :
    5-Aminopyridin-2-ol undergoes butyrylation with butyryl chloride in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). The resulting 5-(butyrylamino)pyridin-2-ol is then halogenated (e.g., bromination) to enhance reactivity for subsequent coupling.

  • Fragment Coupling :
    A Buchwald-Hartwig amination or Ullmann coupling joins the halogenated pyridine derivative with the piperidine-carboxamide. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C achieve cross-coupling efficiencies of 70–80%.

Convergent Synthesis via Amide Bond Formation

An alternative route employs late-stage amidation:

  • Synthesis of 1-(5-Aminopyridin-2-Yl)Piperidine-4-Carboxylic Acid :
    Piperidine-4-carboxylic acid is coupled to 5-aminopyridin-2-yl bromide via SNAr in dimethylformamide (DMF) with K₂CO₃ as base.

  • Dual Amidation Sequence :
    The carboxylic acid is activated with EDCl/HOBt and reacted with cyclopentylamine, followed by butyrylation of the pyridine amine. This one-pot strategy reduces purification steps but requires precise stoichiometric control.

Optimization and Mechanistic Insights

Protective Group Strategies

Tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen during carboxamide formation prevents unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent coupling. Computational studies (DFT) on analogous systems indicate that Boc groups lower activation energies for cyclization by stabilizing transition states through steric effects.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while toluene optimizes cross-coupling efficiency. Silver(I) oxide or copper(I) iodide catalysts improve yields in Ullmann-type reactions, as demonstrated in pyrrolidine syntheses.

Comparative Analysis of Synthetic Methods

Method Steps Key Reagents Yield (%) Advantages
Linear Coupling 3 Pd(OAc)₂, Xantphos 75 High purity, scalable
Convergent Amidation 2 EDCl, HOBt 68 Reduced intermediates
Halogenative Coupling 4 NBS, Pd₂(dba)₃ 82 Compatibility with sensitive substrates

Table 1: Comparison of synthetic routes for this compound. Yields reflect optimized conditions.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 6.95 (d, J = 8.4 Hz, 1H), 4.15–4.08 (m, 1H, piperidine-H), 3.02 (t, J = 6.8 Hz, 2H, butyryl-CH₂).
  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).

Industrial and Pharmacological Implications

The compound’s structural complexity necessitates scalable, cost-effective processes. Continuous flow synthesis and catalytic recycling methods adapted from beta-lactamase inhibitor production could reduce manufacturing costs. Preclinical studies suggest potential applications in neurodegenerative disorders, warranting further investigation into structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in targeting specific receptors or enzymes in the body.

    Pharmacology: It may be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound could bind to proteins, altering their function or stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with derivatives described in patent applications and synthetic reports. Key comparisons include:

Compound 232 (N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine)
  • Core Structure : Pyrimidine-triamine vs. piperidine-carboxamide.
  • Substituents: 5-(4-methylpiperazin-1-yl)pyridin-2-yl vs. 5-(butyrylamino)pyridin-2-yl.
  • Functional Groups: Primary amines vs. carboxamide and butyrylamino.
  • Pharmacological Implications: The methylpiperazine group in Compound 232 may enhance solubility and kinase selectivity, whereas the butyrylamino group in the target compound could improve metabolic stability .
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (CAS 149506-04-7)
  • Core Structure : Piperidine-carboxylic acid vs. piperidine-carboxamide.
  • Substituents : Bromopyrimidine vs. substituted pyridine.
  • Functional Groups : Carboxylic acid vs. carboxamide.
  • Pharmacological Implications : The carboxylic acid may confer higher polarity but lower bioavailability compared to the carboxamide, which balances lipophilicity and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 232 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid
Molecular Weight ~415.5 g/mol (estimated) ~495.6 g/mol ~300.1 g/mol
LogP ~2.8 (predicted) ~1.5 (due to polar amines) ~1.2 (carboxylic acid)
Solubility Moderate (amide enhances solubility) High (polar substituents) Low (acidic group may reduce solubility at physiological pH)
Metabolic Stability High (amide resistance to hydrolysis) Moderate (amine oxidation risk) Low (carboxylic acid prone to conjugation)

Research Findings and Activity Profiles

  • The butyrylamino group may mimic ATP-binding motifs, enhancing target engagement .
  • Compound 232: Demonstrated in vitro activity in kinase inhibition assays, with IC₅₀ values in the nanomolar range. The methylpiperazine group contributes to improved cellular permeability .
  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid : Primarily used as a synthetic intermediate. Its bromine atom facilitates cross-coupling reactions, but the carboxylic acid limits its utility in drug development due to poor membrane permeability .

Biological Activity

Overview of the Compound

Chemical Structure :
1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Its structure includes a butyrylamino group attached to a pyridine ring, and it features a cyclopentyl group linked to a piperidine moiety.

Molecular Formula : C_{15}H_{22}N_{4}O
Molecular Weight : 278.36 g/mol

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structures have been studied for their potential as:

  • Antidepressants : By modulating serotonin and norepinephrine levels.
  • Antipsychotics : Through dopamine receptor antagonism.

Pharmacological Profile

Research indicates that compounds in this class may exhibit:

  • Affinity for Receptors : Binding studies suggest that this compound may interact with serotonin (5-HT) receptors and dopamine receptors, which are crucial in mood regulation and psychotic disorders.
  • Inhibition of Enzymes : Some derivatives have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.

Toxicity and Safety

Toxicological studies are essential to assess the safety profile of this compound. Preliminary data indicate that:

  • Low Acute Toxicity : Initial assessments show low acute toxicity in animal models.
  • Long-term Effects : Chronic exposure studies are necessary to determine potential neurotoxic effects or long-term behavioral changes.

Study 1: Neuropharmacological Effects

A study investigated the effects of similar piperidine derivatives on animal models of depression. Results indicated significant antidepressant-like effects in forced swim tests, suggesting potential efficacy for treating depressive disorders.

Study 2: Binding Affinity Studies

Research utilizing radiolabeled ligands demonstrated that compounds with structural similarities possess high binding affinity for 5-HT_2A and D_2 dopamine receptors, indicating their potential as therapeutic agents in psychiatric conditions.

Study 3: Safety Profile Assessment

Toxicity studies conducted on rodents showed no significant adverse effects at therapeutic doses, although further research is warranted to evaluate chronic exposure outcomes.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., pyridine C5 butyrylamino proton at δ 8.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Validate amide C=O stretches (1650–1700 cm⁻¹) and piperidine N-H bends.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry (if crystalline) by comparing bond angles/torsion with similar piperidine-carboxamides .

What in vitro assays are recommended for preliminary biological activity screening?

Basic Research Question

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets).
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with proposed receptors (e.g., GPCRs) .
    Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

How can computational modeling guide the design of derivatives with enhanced target specificity?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with activity data .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

How should researchers resolve contradictions in biological activity data across different assay platforms?

Advanced Research Question

  • Method validation : Cross-validate SPR and ITC data for binding constants (KD discrepancies >10% require re-evaluation).
  • Assay conditions : Adjust pH (6.5–7.5), ionic strength, and cofactors (e.g., Mg²+ for ATP-dependent targets) to mimic physiological environments .
  • Data normalization : Use Z-factor scoring to assess assay robustness (Z > 0.5 indicates high reliability) .

What strategies are effective for studying metabolic stability and degradation pathways?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites:
    • Piperidine ring oxidation (CYP3A4-mediated).
    • Butyrylamino hydrolysis (esterase-dependent) .
  • Isotope labeling : Synthesize 13C/15N-labeled analogs to track metabolic products .
  • Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

How can structure-activity relationship (SAR) studies identify critical functional groups influencing activity?

Advanced Research Question

  • Systematic substitution : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects.
  • Bioisosteric replacement : Swap the butyrylamino group with acrylamide or sulfonamide to modulate hydrophobicity .
  • Pharmacophore mapping : Overlay active/inactive derivatives to identify essential hydrogen bond donors/acceptors .

What crystallographic techniques are suitable for elucidating ligand-target interactions?

Advanced Research Question

  • Co-crystallization : Soak target protein (e.g., kinase) with the compound at 10 mM in crystallization buffer.
  • Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
  • Electron density analysis : Refine models with PHENIX or CCP4 to validate ligand occupancy and binding pose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.